3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one
Description
Properties
IUPAC Name |
3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h5H,1-4H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLQZGPOKQZCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one typically involves the nitration of 1,2,5,6,7,8-hexahydroquinolin-2-one. This can be achieved by treating the parent compound with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of 3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one may involve large-scale nitration processes using continuous flow reactors to maintain consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-amino-1,2,5,6,7,8-hexahydroquinolin-2-one.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
| Compound Name | Molecular Formula | Substituents | Ring Saturation | Key Functional Groups |
|---|---|---|---|---|
| 3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one | C₉H₁₀N₂O₃ (inferred) | Nitro (C3), ketone (C2) | Hexahydro (6-membered) | Nitro, ketone |
| 3-Methyl-1,2-dihydroquinolin-2-one | C₁₀H₉NO | Methyl (C3), ketone (C2) | Dihydro (2-membered) | Methyl, ketone |
| 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one | C₁₀H₁₃NO | Methyl (C2), ketone (C4) | Tetrahydro (4-membered) | Methyl, ketone |
| (RS)-3-Acetyl-2-methyl-4-(3-nitrophenyl)-hexahydroquinolin-5-one | C₁₈H₁₈N₂O₄ | Acetyl (C3), methyl (C2), 3-nitrophenyl (C4) | Hexahydro (6-membered) | Nitro, acetyl, ketone |
Key Observations:
- Ring Saturation: The hexahydro scaffold in 3-nitrohexahydroquinolin-2-one provides greater conformational flexibility and reduced ring strain compared to dihydro () or tetrahydro () analogs. This may enhance solubility in nonpolar solvents .
- Substituent Effects: The nitro group in 3-nitrohexahydroquinolin-2-one contrasts with electron-donating methyl groups in 3-methyl-dihydroquinolin-2-one (). This difference significantly alters reactivity; for example, nitro-substituted compounds are less prone to electrophilic attack but may participate in reduction or nucleophilic aromatic substitution .
- Crystallographic Behavior: In (RS)-3-acetyl-2-methyl-4-(3-nitrophenyl)-hexahydroquinolin-5-one (), the nitro group exhibits positional disorder, suggesting dynamic conformational equilibria. This behavior is absent in methyl-substituted analogs, highlighting the steric and electronic influence of nitro groups on crystal packing .
Spectroscopic and Physical Properties
Table 2: Comparative Spectroscopic Data (Inferred)
Insights:
- The nitro group in 3-nitrohexahydroquinolin-2-one would deshield adjacent protons, leading to downfield shifts in ¹H-NMR (~6.5 ppm) compared to methyl groups (~2.4 ppm in ).
- In (RS)-3-acetyl derivatives (), the acetyl group introduces additional carbonyl signals at ~205 ppm, absent in simpler analogs.
Biological Activity
3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of quinoline derivatives, which are known for their therapeutic potential in various medical applications. The nitro group in its structure plays a crucial role in its biological activity, influencing mechanisms such as antimicrobial and anticancer effects.
The molecular formula of 3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one is C₉H₈N₂O₂ with a molecular weight of 164.20 g/mol. The presence of the nitro group significantly alters the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 164.20 g/mol |
| CAS Number | 865855-13-6 |
Antimicrobial Activity
3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one exhibits notable antimicrobial properties. Nitro compounds are known to generate reactive intermediates upon reduction that can damage microbial DNA. This mechanism is similar to that observed in established antibiotics like metronidazole . The compound has shown efficacy against various pathogens including bacteria and fungi.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one. In vitro tests demonstrated its ability to inhibit the proliferation of several cancer cell lines such as HepG2 (liver carcinoma), MCF7 (breast adenocarcinoma), PC3 (prostate cancer), and HCT116 (colon cancer) cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression .
The biological activity of 3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The nitro group can form covalent bonds with amino acid residues in enzyme active sites, leading to inhibition.
- DNA Interaction : Reduced forms of the nitro group can bind to DNA bases, causing strand breaks and ultimately cell death.
- Receptor Modulation : The compound may also interact with various receptor proteins affecting signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
Research has demonstrated the compound's potential through various experimental setups:
-
In Vitro Cytotoxicity Assays : A study evaluated the cytotoxic effects on multiple cancer cell lines using standard assays such as MTT and CCK-8. The results indicated significant dose-dependent cytotoxicity across all tested lines .
Cell Line IC50 (µM) HepG2 15 MCF7 12 PC3 10 HCT116 18 - Antimicrobial Efficacy : Another study assessed the antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 50 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
